molecular formula C17H36 B1606633 4-Methylhexadecane CAS No. 25117-26-4

4-Methylhexadecane

Cat. No. B1606633
CAS RN: 25117-26-4
M. Wt: 240.5 g/mol
InChI Key: OREPYGSHKSWUCK-UHFFFAOYSA-N
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Description

4-Methylhexadecane is a hydrocarbon compound that belongs to the family of alkanes. It is a colorless liquid with a molecular formula of C17H36. It is also known as 4-MHD and is used in various scientific research applications.

Scientific Research Applications

Oxidation Processes and Antioxidants

Brown and Fish (1969) explored the oxidation of 2-methylhexadecane, a compound structurally similar to 4-methylhexadecane, focusing on how the hydroperoxide chain mechanism describes the oxidation of high molecular weight alkanes. This research is crucial for understanding the oxidative stability and potential antioxidant requirements of long-chain alkanes like this compound (Brown & Fish, 1969).

Pheromone Research

Roelofs and Cardé (1971) discovered that 2-methylheptadecane, a compound closely related to this compound, acts as a sex pheromone in various species of tiger moths. This insight is significant for understanding the ecological and behavioral roles of similar hydrocarbons, including this compound, in insect communication (Roelofs & Cardé, 1971).

Biodiesel Research

Bai, Wang, and Wang (2021) developed a biodiesel surrogate fuel mechanism that includes n-hexadecane, a compound structurally similar to this compound. This research aids in the development of renewable energy sources and provides insights into the combustion behavior of compounds like this compound (Bai, Wang, & Wang, 2021).

Synthesis of Insect Pheromones

Brenna et al. (2017) conducted a study on the synthesis of 4-Methylheptan-3-ol, a compound with structural similarities to this compound, highlighting its application in integrated pest management as an insect pheromone. This work underscores the potential of synthesizing related compounds for ecological and agricultural purposes (Brenna et al., 2017).

Iso-Alkanes Biodegradation

Abu Laban et al. (2015) studied the methanogenic biodegradation of iso-alkanes, including 4-methylheptane, which shares similarities with this compound. This research provides insights into the environmental fate and biodegradation processes of iso-alkanes, which are important for understanding the ecological impact of these compounds (Abu Laban et al., 2015).

properties

IUPAC Name

4-methylhexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h17H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREPYGSHKSWUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947980
Record name 4-Methylhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25117-26-4
Record name 4-Methylhexadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25117-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylhexadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylhexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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